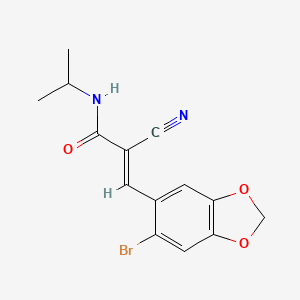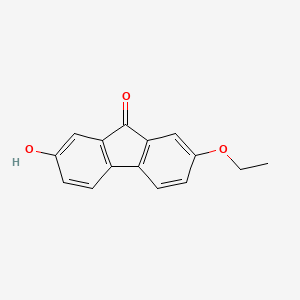![molecular formula C14H11F3N4OS B5704702 2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is also known as TPTC and is a hydrazine derivative that has shown promising results in various biochemical and physiological studies.
Applications De Recherche Scientifique
TPTC has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. TPTC has been studied for its antibacterial activity against gram-positive and gram-negative bacteria and has shown promising results. Additionally, TPTC has been studied for its antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
Mécanisme D'action
The mechanism of action of TPTC is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. TPTC has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Further studies are needed to fully elucidate the mechanism of action of TPTC.
Biochemical and Physiological Effects:
TPTC has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and act as an antioxidant. TPTC has also been shown to have anti-inflammatory effects, which may have implications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TPTC is its simple synthesis method, which makes it easily accessible for scientific research purposes. TPTC has also shown promising results in various studies, indicating its potential as a research tool. However, one limitation of TPTC is its limited solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research of TPTC. One direction is to further investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its antibacterial properties in more detail, including its efficacy against antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the antioxidant and anti-inflammatory properties of TPTC and their potential applications in the treatment of related diseases.
Méthodes De Synthèse
The synthesis of TPTC involves the reaction of 2-(trifluoromethyl) benzaldehyde with thiosemicarbazide in the presence of pyridine. The reaction mixture is then refluxed in ethanol to obtain the final product, which is TPTC. This method is simple and efficient, making TPTC easily accessible for scientific research purposes.
Propriétés
IUPAC Name |
1-(pyridine-3-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)10-5-1-2-6-11(10)19-13(23)21-20-12(22)9-4-3-7-18-8-9/h1-8H,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCIOGSFDQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)


![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)




